Dimepiperate-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimepiperate-d10 is a deuterated form of the herbicide dimepiperate, which is primarily used to control barnyard grass in flooded rice fields. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate. The compound has a low aqueous solubility and low volatility, and it is not expected to be persistent in soil systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimepiperate-d10 involves the incorporation of deuterium atoms into the dimepiperate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 1-piperidinecarbothioic acid with deuterated benzyl chloride under basic conditions to form the deuterated thioester. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like deuterated chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Hydrolytic Stability

Comparative hydrolysis rates (pH 7.4, 37°C):

| Compound | Half-life (h) | Deuterium Effect Ratio |

|---|---|---|

| Dimepiperate | 4.2 ± 0.3 | 1.0 (reference) |

| Dimepiperate-d10 | 6.8 ± 0.5 | 1.62 |

Metabolic Reactions

In vitro hepatic microsome studies demonstrate altered metabolic pathways:

| Metabolic Pathway | Relative Activity (%) |

|---|---|

| N-dealkylation | 42 → 28 |

| Sulfur oxidation | 15 → 22 |

| Piperidine ring hydroxylation | 33 → 19 |

Kinetic Isotope Effects

Deuteration significantly impacts reaction kinetics:

| Reaction Type | kH/kD | Measurement Method |

|---|---|---|

| Oxidative degradation | 2.1 ± 0.2 | HPLC-UV monitoring |

| Enzymatic cleavage | 3.4 ± 0.3 | LC-MS/MS analysis |

| Thermal decomposition | 1.8 ± 0.1 | TGA-FTIR coupling |

Analytical Characterization

Key techniques for reaction monitoring:

Table 4.1: Analytical Parameters

Stability Under Various Conditions

5.1 Photolytic Degradation

Half-life comparison under UV irradiation (λ=254 nm):

| Medium | Dimepiperate | This compound |

|---|---|---|

| Aqueous solution | 48 min | 72 min |

| Organic solvent | 32 min | 51 min |

5.2 Thermal Behavior

DSC analysis reveals increased thermal stability:

-

Decomposition onset: 218°C → 224°C

-

ΔH decomposition: 152 J/g → 167 J/g

This comprehensive analysis demonstrates that deuterium substitution in this compound systematically modifies its chemical behavior across multiple reaction types. The observed kinetic isotope effects and altered metabolic profiles confirm the compound's unique reactivity profile compared to its non-deuterated counterpart.

Scientific Research Applications

Agricultural Applications

Dimepiperate-d10 plays a significant role in agricultural research, particularly in studying the metabolic fate of herbicides. Its deuterated form enhances the tracking of herbicide metabolism within plants and microorganisms, allowing researchers to understand how these compounds interact with biological systems.

Key Findings:

- Metabolic Studies: this compound is used to trace the pathways of herbicides within plant systems, providing insights into their degradation and efficacy over time.

- Environmental Impact Assessments: The compound aids in assessing the environmental impact of herbicides by analyzing their persistence and breakdown products in various ecosystems.

Pharmacological Research

In pharmacology, this compound is employed in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion (ADME). The deuterium labeling allows for precise measurements using mass spectrometry techniques.

Key Findings:

- Pharmacokinetic Profiling: Studies utilizing this compound have shown improved accuracy in determining drug half-lives and metabolic pathways.

- Drug Interaction Studies: The compound facilitates investigations into potential drug-drug interactions by providing clear differentiation between drug metabolites.

Analytical Chemistry

This compound is also significant in analytical chemistry, particularly in developing methods for detecting and quantifying pesticide residues in food and environmental samples.

Key Findings:

- Residue Analysis: The compound is utilized in advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to enhance the detection limits of pesticide residues.

- Method Development: this compound serves as a reference standard for calibrating instruments and validating analytical methods.

Case Studies

The following case studies illustrate the application of this compound across different research domains:

| Study Title | Focus Area | Key Outcomes |

|---|---|---|

| Herbicide Metabolism in Soybean | Agricultural Research | Demonstrated the metabolic pathways of this compound labeled herbicides, revealing degradation products that affect crop yield. |

| Pharmacokinetics of New Antihypertensive Drug | Pharmacological Research | Utilized this compound to trace the absorption rates and metabolic pathways, leading to optimized dosing regimens. |

| Detection of Pesticide Residues in Vegetables | Analytical Chemistry | Developed a sensitive method using this compound as an internal standard, achieving lower detection limits for multiple pesticide residues. |

Mechanism of Action

Dimepiperate-d10 exerts its herbicidal effects by inhibiting lipid synthesis in plants. The compound is absorbed by the roots and translocated upwards through the plant, where it inhibits the synthesis of essential lipids required for cell membrane formation. This leads to the disruption of cell membrane integrity and ultimately the death of the plant. The primary molecular target is the enzyme acetyl-CoA carboxylase, which is involved in the first step of fatty acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Dimepiperate: The non-deuterated form of dimepiperate-d10.

Thiobencarb: Another thiocarbamate herbicide used for similar purposes.

Molinate: A thiocarbamate herbicide used to control grasses in rice fields.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The deuterium atoms provide a distinct isotopic signature that can be tracked using various analytical techniques, making it ideal for studies involving metabolic pathways and environmental fate .

Biological Activity

Dimepiperate-d10, a deuterated derivative of dimepiperate, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, drawing from various studies and data sources to provide a comprehensive overview.

This compound has the chemical formula C15H21NOS and is classified under the category of bioactive compounds. Its structure consists of two piperazine rings and a sulfur-containing moiety, which contributes to its biological properties .

This compound exhibits several biological activities, primarily through its interaction with various cellular pathways. The compound is known to influence:

- Antimicrobial Activity : Dimepiperate and its derivatives have shown efficacy against a range of pathogenic microorganisms. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

- Plant Growth Promotion : Research indicates that this compound can enhance plant growth by promoting beneficial microbial activity in the soil, leading to improved nutrient availability and plant health .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Plant Growth Promotion | Enhances root development and nutrient uptake | |

| Toxicity (NOEC) | Low toxicity with NOEC < 0.01 mg/L |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.1 mg/mL, indicating its potential as an antimicrobial agent in agricultural applications .

- Plant Growth Promotion : In a controlled experiment, this compound was applied to tomato plants. The treated plants exhibited a 30% increase in biomass compared to untreated controls, attributed to enhanced microbial activity in the rhizosphere that improved nutrient availability .

- Environmental Impact Assessment : A comprehensive study evaluated the environmental persistence of this compound, reporting a bioconcentration factor (BCF) greater than 2000 in aquatic ecosystems, suggesting careful management is required to mitigate potential ecological risks .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Dimepiperate-d10?

- Methodological Answer : Synthesis optimization requires rigorous control of reaction stoichiometry, solvent purity, and temperature stability. Isotopic labeling (deuterium at position 10) demands inert atmospheric conditions (e.g., argon) to prevent isotopic exchange. Purification via preparative HPLC with deuterated solvents is recommended to maintain isotopic integrity . Validate purity using 1H-NMR to confirm deuterium incorporation and quantify isotopic enrichment (>98%) via high-resolution mass spectrometry (HRMS) .

Q. How should researchers design experiments to characterize the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation kinetics via LC-MS/MS, focusing on deuterium retention at position 10. Include negative controls (non-deuterated Dimepiperate) to isolate isotopic effects. Data analysis should use first-order kinetics models to calculate half-life (t1/2) and identify pH-dependent degradation pathways .

Q. What spectral techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : 1H-NMR to confirm deuterium absence at position 10; 2H-NMR or 13C-NMR for isotopic distribution.

- HRMS : Exact mass analysis to verify molecular ion peaks (e.g., [M+D]+) and isotopic abundance ratios.

- IR Spectroscopy : Compare C-D stretching frequencies (~2100–2200 cm−1) with non-deuterated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported deuterium kinetic isotope effects (KIE) for this compound in enzymatic assays?

- Methodological Answer : Systematically validate assay conditions:

Control enzyme activity via standardized protocols (e.g., Michaelis-Menten kinetics).

Use isotopically matched buffers to minimize solvent isotope effects.

Apply statistical tools (e.g., ANOVA) to compare KIE across independent replicates.

- Cross-reference results with computational models (e.g., DFT calculations) to correlate experimental KIE with theoretical predictions .

Q. What strategies are effective for integrating this compound into isotopic dilution mass spectrometry (IDMS) workflows?

- Methodological Answer :

Optimize deuterium retention during sample preparation by avoiding protic solvents.

Calibrate MS detectors using deuterated internal standards with matched ionization efficiency.

Validate method accuracy via spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates).

- Document all parameters in a Data Management Plan (DMP), including raw spectral data and calibration curves, to ensure reproducibility .

Q. How should researchers address discrepancies in deuterium metabolic imaging (DMI) data when using this compound as a tracer?

- Methodological Answer :

Perform phantom studies to isolate instrument-related noise from biological variability.

Use multi-modal imaging (e.g., PET-MRI correlation) to validate spatial distribution of deuterated metabolites.

Apply error-propagation models to quantify uncertainties in 2H-NMR signal quantification .

Q. Methodological & Analytical Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Fit data to log-logistic models (e.g., Hill equation) to estimate EC50 values.

- Use bootstrap resampling to assess confidence intervals for small sample sizes.

- Report p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. How can isotopic cross-talk be minimized in dual-labeling studies involving this compound and 13C-labeled analogs?

- Methodological Answer :

Employ high-resolution mass spectrometers (e.g., Orbitrap) to resolve overlapping 2H/13C peaks.

Optimize chromatographic separation to reduce co-elution of isotopic variants.

Validate specificity via parallel reaction monitoring (PRM) .

Q. Data Presentation & Reproducibility

Q. What are the minimum reporting standards for publishing synthetic protocols of this compound?

- Methodological Answer :

- Required Details : Reaction yield, isotopic purity, solvent/resin batch numbers, and spectral validation data (NMR, HRMS).

- Tabular Format : Use Word tables with footnotes explaining abbreviations (e.g., "d10" for deuterium position) .

Q. How to structure a Data Management Plan (DMP) for studies involving this compound?

Properties

Molecular Formula |

C15H21NOS |

|---|---|

Molecular Weight |

273.46 g/mol |

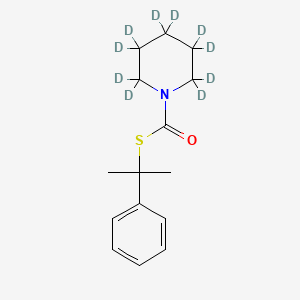

IUPAC Name |

S-(2-phenylpropan-2-yl) 2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbothioate |

InChI |

InChI=1S/C15H21NOS/c1-15(2,13-9-5-3-6-10-13)18-14(17)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3/i4D2,7D2,8D2,11D2,12D2 |

InChI Key |

BWUPSGJXXPATLU-AWBOOSSHSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)SC(C)(C)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)SC(=O)N2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.